
tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate, also known as TBFPOC, is an organic compound that has been studied and used in a variety of scientific research applications. This compound is a derivative of piperidine and is composed of a tert-butyl group, a 4-fluorophenyl group and a 3-oxopiperidine-1-carboxylate group. TBFPOC has been studied for its potential applications in a variety of different areas, including synthesis, drug development, and biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate has been studied extensively for its potential applications in a variety of scientific research areas. One of the most promising applications is in the development of new drugs. The compound has been studied for its ability to inhibit the activity of certain enzymes, which could make it a useful tool in the development of new drugs. Additionally, this compound has been studied for its potential use in the synthesis of other compounds, as well as its potential to act as a chiral catalyst.
Mecanismo De Acción
Tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate has been studied for its potential mechanism of action. It is believed that the compound acts as an inhibitor of certain enzymes, which could make it a useful tool in the development of new drugs. Additionally, this compound has been studied for its ability to act as a chiral catalyst, which could be useful in the synthesis of other compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It is believed that the compound has the potential to inhibit the activity of certain enzymes, which could make it a useful tool in the development of new drugs. Additionally, this compound has been studied for its potential to act as a chiral catalyst, which could be useful in the synthesis of other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound is its high yield in the Mitsunobu reaction, which makes it a useful tool in the synthesis of other compounds. Additionally, this compound has the potential to act as a chiral catalyst, which could be useful in the synthesis of other compounds. However, the use of this compound in laboratory experiments can also be limited by its potential toxicity and the need for specialized equipment.
Direcciones Futuras
Tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate has the potential to be used in a variety of different research areas in the future. One potential future direction for this compound research is in the development of new drugs. The compound has been studied for its ability to inhibit the activity of certain enzymes, which could make it a useful tool in the development of new drugs. Additionally, this compound could be used in the synthesis of other compounds and as a chiral catalyst. Finally, this compound could be studied further for its potential biochemical and physiological effects.
Métodos De Síntesis
Tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate can be synthesized by a method known as the Mitsunobu reaction. This method involves the use of a phosphine-based catalyst to convert an alcohol into an ester. In the case of this compound, the Mitsunobu reaction involves the reaction of 4-fluorophenylboronic acid with tert-butyl alcohol in the presence of a phosphine-based catalyst such as triphenylphosphine. The reaction proceeds to form this compound in an excellent yield.
Propiedades
IUPAC Name |
tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18-9-8-13(14(19)10-18)11-4-6-12(17)7-5-11/h4-7,13H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMQNGYUUCXJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloride](/img/structure/B6144343.png)
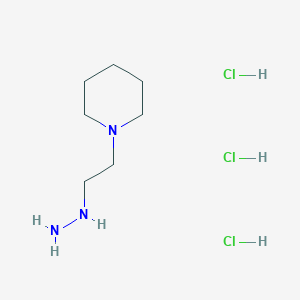
![methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine dihydrochloride](/img/structure/B6144372.png)

![2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride](/img/structure/B6144384.png)
![9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B6144387.png)
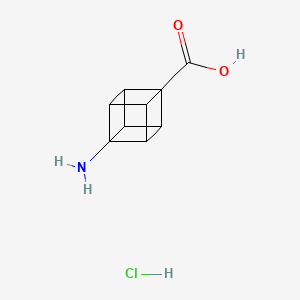
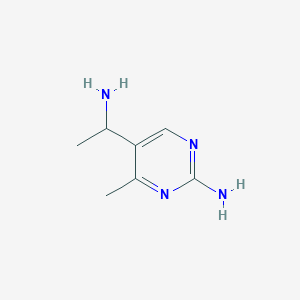
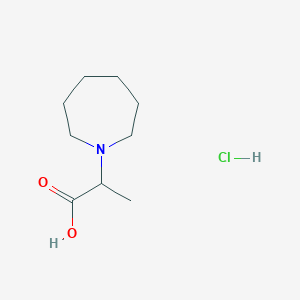


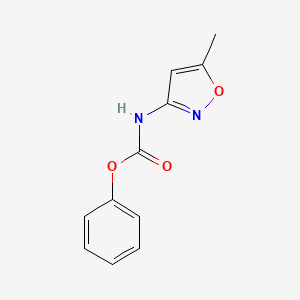
![2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B6144435.png)